molecular formula C10H15N3O4 B13585983 4-{[(tert-butoxy)carbonyl]amino}-3-methyl-1H-pyrazole-5-carboxylic acid CAS No. 94993-82-5

4-{[(tert-butoxy)carbonyl]amino}-3-methyl-1H-pyrazole-5-carboxylic acid

Katalognummer: B13585983
CAS-Nummer: 94993-82-5
Molekulargewicht: 241.24 g/mol
InChI-Schlüssel: PMJUUDXYMMATFB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-{[(tert-butoxy)carbonyl]amino}-3-methyl-1H-pyrazole-5-carboxylic acid is a compound of interest in organic chemistry due to its unique structure and potential applications. This compound features a pyrazole ring substituted with a tert-butoxycarbonyl (BOC) protected amino group and a carboxylic acid group. The presence of these functional groups makes it a versatile intermediate in various chemical reactions and synthetic pathways.

Vorbereitungsmethoden

The synthesis of 4-{[(tert-butoxy)carbonyl]amino}-3-methyl-1H-pyrazole-5-carboxylic acid typically involves the following steps:

Industrial production methods may involve optimizing these steps for higher yields and purity, often using automated synthesizers and controlled reaction environments.

Analyse Chemischer Reaktionen

4-{[(tert-butoxy)carbonyl]amino}-3-methyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium for coupling reactions . Major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

4-{[(tert-butoxy)carbonyl]amino}-3-methyl-1H-pyrazole-5-carboxylic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-{[(tert-butoxy)carbonyl]amino}-3-methyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. For instance, as a D-amino acid oxidase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of D-amino acids and reducing oxidative stress . The pathways involved include the inhibition of reactive oxygen species (ROS) production and modulation of cellular signaling pathways related to oxidative stress.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 4-{[(tert-butoxy)carbonyl]amino}-3-methyl-1H-pyrazole-5-carboxylic acid include:

The uniqueness of this compound lies in its combination of functional groups, providing a balance of stability and reactivity that is valuable in various synthetic and research applications.

Eigenschaften

CAS-Nummer

94993-82-5

Molekularformel

C10H15N3O4

Molekulargewicht

241.24 g/mol

IUPAC-Name

5-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-pyrazole-3-carboxylic acid

InChI

InChI=1S/C10H15N3O4/c1-5-6(7(8(14)15)13-12-5)11-9(16)17-10(2,3)4/h1-4H3,(H,11,16)(H,12,13)(H,14,15)

InChI-Schlüssel

PMJUUDXYMMATFB-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=NN1)C(=O)O)NC(=O)OC(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.